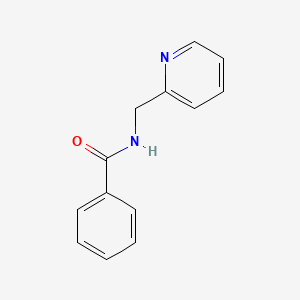

N-2-Picolylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBTVPLZRMXZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313522 | |

| Record name | N-2-Picolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35854-47-8 | |

| Record name | N-(2-Pyridinylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35854-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Picolylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Picolylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-2-Picolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Picolylbenzamide and Its Derivatives

Novel Synthetic Routes for the N-2-Picolylbenzamide Core Structure

The construction of the this compound scaffold typically involves the formation of an amide bond between benzoic acid derivatives and 2-picolylamine. Modern synthetic chemistry offers several refined approaches to achieve this, focusing on efficiency and sustainability.

Atom economy, a key principle of green chemistry, aims to maximize the incorporation of all atoms from reactants into the final product, thereby minimizing waste nih.govjocpr.comwikipedia.org. Sustainable synthesis further emphasizes the use of renewable feedstocks, environmentally benign solvents, and catalytic processes nih.govmdpi.com. For this compound, this translates to developing methods that efficiently couple benzoic acid derivatives with 2-picolylamine, ideally with minimal byproducts.

For instance, the direct amidation of carboxylic acids with amines is a fundamental transformation. While traditional methods often involve activating agents that generate stoichiometric waste, newer approaches focus on catalytic systems or direct condensation. The synthesis of N-alkylbenzamides has been demonstrated via iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water, showcasing atom economy and a sustainable solvent system rsc.org. Similarly, the conversion of lignin-derived compounds to aromatic amides offers a pathway from renewable resources nih.gov.

Catalyst-free and organocatalytic methods offer significant advantages by avoiding metal contamination in the final product and simplifying purification procedures. Several strategies have emerged for amide bond formation without transition metal catalysts. For example, a catalyst-free, waste-less solvothermal synthesis of amides using ethanol (B145695) as a solvent has been reported rsc.org. Organocatalysts, such as specific amines or Lewis acids, can also mediate amide formation efficiently. Boron-based Lewis acids, for instance, have been employed for the direct amidation of unprotected amino acids, offering a protecting-group-free approach nih.govresearchgate.net. Metal-free amide bond formation has also been achieved using organic photoredox catalysts organic-chemistry.org.

Modern synthetic techniques like microwave irradiation and flow chemistry offer enhanced reaction rates, improved yields, and better control over reaction parameters. Microwave-assisted synthesis can accelerate amide bond formation and other transformations, often leading to reduced reaction times and increased energy efficiency, aligning with green chemistry principles nih.gov.

Flow chemistry, where reactions occur in a continuous stream rather than in batches, provides significant advantages in terms of safety, scalability, and precise control over reaction conditions seqens.commdpi.comd-nb.info. Superheated flow chemistry, operating above the normal boiling point of solvents, can further accelerate reactions and, in some cases, eliminate the need for catalysts uliege.be. These techniques are particularly valuable for handling reactive intermediates or for optimizing reaction parameters to maximize atom economy and yield in the synthesis of compounds like this compound.

Regioselective and Stereoselective Functionalization of this compound

Once the core this compound structure is synthesized, further functionalization can be achieved through targeted modifications. C-H activation strategies and modifications of the existing linkages are key areas for developing diverse derivatives.

C-H activation represents a powerful tool for directly functionalizing otherwise inert C-H bonds, offering step-economy and atom-economy by avoiding pre-functionalization sigmaaldrich.com. The presence of the pyridine (B92270) nitrogen in this compound makes it amenable to directing group-assisted C-H activation. Pyridine moieties are well-established directing groups in transition-metal catalysis, guiding metal complexes to specific C-H bonds on both the pyridine ring itself and adjacent aromatic or aliphatic systems researchgate.netchemrxiv.orgbeilstein-journals.orgresearchgate.net.

Palladium and rhodium catalysts are frequently employed for directed C-H functionalization. Palladium catalysis can facilitate arylation, olefination, and amination reactions, often with high regioselectivity dictated by the directing group u-tokyo.ac.jpsnnu.edu.cnnih.govnih.gov. For example, palladium-catalyzed C-H arylation of pyridines using directing groups has been reported beilstein-journals.org. Rhodium catalysis also offers versatile C-H activation pathways, including ortho-functionalization and meta-functionalization of aromatic systems, often with high selectivity snnu.edu.cnnih.govnih.govrsc.org. Iron-carbene complexes have also emerged as catalysts for directed C-H activation, offering a more sustainable alternative rsc.org. Applying these strategies to this compound could allow for selective functionalization at specific positions on either the benzamide (B126) phenyl ring or the picolyl pyridine ring.

The amide linkage and the picolyl group within this compound offer sites for chemical modification. The amide bond itself can be modified or cleaved under specific conditions nsf.govnih.gov. For instance, transamidation reactions can be utilized to exchange the amine component of an amide.

The picolyl group, with its pyridine nitrogen, can participate in coordination chemistry, which is central to directed C-H activation strategies. Furthermore, the pyridine ring itself can undergo electrophilic or nucleophilic aromatic substitution, or undergo functionalization via metal-catalyzed cross-coupling reactions if appropriately pre-functionalized (e.g., halogenated). Studies involving reactions of this compound with reagents like pivalic anhydride (B1165640) have shown the formation of solvent-derived products, hinting at the reactivity profile of the picolyl moiety under certain conditions researchgate.netresearchgate.net.

Synthesis of Chiral this compound Analogues

The development of chiral molecules is paramount, particularly in medicinal chemistry, where enantiomers can exhibit vastly different biological activities. For this compound analogues, achieving enantiomeric purity can be approached through several established stereoselective synthesis and chiral resolution techniques.

Stereoselective Synthesis: This approach aims to create the desired stereoisomer preferentially during the reaction. Methods include:

Chiral Catalysis: Employing chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) to direct the stereochemical outcome of reactions, such as asymmetric amidation or C-N bond formation rsc.orgorganic-chemistry.orgnih.govacs.orgresearchgate.net. For instance, palladium-catalyzed oxidative amidation of alkenes using pyridine-oxazoline ligands has demonstrated high enantioselectivity (92–98% ee) organic-chemistry.orgnih.gov.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a reactant to control the stereochemistry of a subsequent reaction, followed by its removal niscair.res.in.

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials derived from natural sources niscair.res.in.

Chiral Resolution: This involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers. Common methods include:

Diastereomeric Salt Formation: Reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization nih.govmdpi.commdpi.com.

Kinetic Resolution: Exploiting the difference in reaction rates between enantiomers with a chiral reagent or catalyst, leading to the preferential consumption of one enantiomer mdpi.commdpi.com.

Chiral Chromatography: Separating enantiomers based on their differential interactions with a chiral stationary phase organic-chemistry.orgnih.govpolimi.it.

While specific examples for chiral this compound analogues are not extensively documented, the principles of stereoselective amidation and the use of chiral picolyl-containing building blocks researchgate.netacs.orgsci-hub.se offer pathways for their synthesis.

Combinatorial and High-Throughput Synthesis of this compound Libraries

The generation of diverse compound libraries is a cornerstone of modern drug discovery, enabling rapid screening for biological activity. For this compound derivatives, combinatorial and high-throughput synthesis strategies can be employed to rapidly explore chemical space.

Combinatorial Chemistry: This approach involves the systematic and often automated synthesis of a large number of compounds from a set of building blocks. For benzamide-pyridine structures, this could involve:

Parallel Synthesis: Performing multiple reactions simultaneously in separate vessels, allowing for the rapid generation of a library of related compounds. This is commonly used for amide bond formation by reacting various carboxylic acids (or their activated derivatives) with amines nih.govnih.govnih.gov.

Solid-Phase Synthesis: Anchoring one reactant to a solid support (resin) and performing reactions in a stepwise manner, followed by cleavage of the final product. This simplifies purification and allows for the synthesis of libraries nih.govnih.govacs.org.

While specific libraries of this compound derivatives are not detailed in the literature, the general methodologies for creating benzamide and pyridine-containing libraries are well-established nih.govnih.govnih.govscripps.eduacs.org. For instance, parallel synthesis strategies have been successfully applied to generate diverse amide libraries for biological evaluation nih.govnih.gov.

Mechanistic Elucidation of Formation Pathways of this compound and Byproducts

Understanding the reaction mechanisms and identifying potential byproducts are crucial for optimizing synthesis and ensuring product purity. The formation of this compound typically involves the coupling of a benzoic acid derivative with 2-(aminomethyl)pyridine.

General Amide Formation Mechanisms:

Activation of Carboxylic Acid: Benzoic acid can be activated using coupling reagents (e.g., DCC, EDC, HATU) or converted to more reactive species like acid chlorides or anhydrides. These activated species then react with the amine (2-(aminomethyl)pyridine) to form the amide bond.

Direct Amidation: Transition-metal-catalyzed or base-promoted direct amidation reactions are also explored, sometimes involving novel reaction pathways acs.orgnih.govmdpi.commdpi.comrsc.org. For example, metal-free α-amination of amides with azides proceeds via a pivotal azirinium/amidinium intermediate acs.org.

Byproduct Formation: Depending on the synthetic route, potential byproducts could arise from:

Incomplete Reactions: Unreacted starting materials.

Side Reactions: Such as self-condensation of activated species, reactions involving the pyridine nitrogen, or over-acylation if multiple reactive sites are present. For instance, in the synthesis of pyridine derivatives from benzamides and alkynes, 1,3-diarylpropenes are noted as byproducts nih.govmdpi.com.

Detailed mechanistic studies specifically for the formation of this compound are not widely published, but general principles of amide bond formation and pyridine chemistry provide a framework for understanding its synthesis pathways.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact.

Process Optimization: Key parameters for optimization include:

Reagent Selection: Choosing cost-effective and readily available reagents.

Solvent Choice: Opting for safer, environmentally friendly solvents or solvent-free conditions where possible niscair.res.in.

Reaction Conditions: Optimizing temperature, reaction time, concentration, and catalyst loading to maximize yield and minimize byproduct formation. Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields for benzamide synthesis niscair.res.in.

Catalyst Efficiency and Recyclability: For catalytic processes, optimizing catalyst loading and ensuring recyclability can significantly reduce costs mdpi.com.

Scale-Up: While specific scale-up data for this compound itself is limited, patents describing derivatives offer insights. For example, the synthesis of "2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide" involves steps such as Friedel-Crafts acylation, amidation, and reduction using specific quantities of reagents, solvents, and controlled temperatures, indicating a pathway for scaling up related compounds google.comgoogle.com. These processes often involve handling larger volumes of solvents and reagents, requiring robust process control and safety measures.

Conformational Analysis of this compound in Solution and Solid State

A complete understanding of the three-dimensional structure and conformational dynamics of this compound would require a combination of spectroscopic and crystallographic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies (e.g., NOESY, ROESY)

To date, no high-resolution 1D or 2D NMR data, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), for this compound has been published. Such studies would be crucial for determining the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution. For instance, NOESY or ROESY experiments could elucidate the spatial relationship between the protons of the picolyl group and the benzamide moiety, revealing the rotational orientation around the amide bond and the C-N bond connecting the two ring systems.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Signatures

Similarly, a detailed analysis of the vibrational modes of this compound through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy is not available in the current body of scientific literature. These techniques are instrumental in identifying characteristic functional group vibrations and probing intermolecular interactions, such as hydrogen bonding. For this compound, FT-IR and Raman spectra would be expected to show characteristic peaks for the C=O stretch of the amide, the N-H stretch, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings. Shifts in the N-H and C=O stretching frequencies, in particular, could indicate the presence and strength of intermolecular hydrogen bonds in the solid state or in different solvents.

Detailed X-ray Crystallographic Analysis of Crystalline Polymorphs and Co-crystals

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any crystal structures for this compound. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. Such an analysis would be essential to unequivocally establish the solid-state conformation of the molecule and to identify its hydrogen-bonding network. Furthermore, without a reference crystal structure, the investigation of potential polymorphism (the existence of multiple crystalline forms) or the formation of co-crystals is not feasible.

Electronic Structure and Photophysical Properties of this compound

The electronic and photophysical properties of this compound also remain uncharacterized in published research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been reported. A UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. One would anticipate observing π → π* transitions associated with the phenyl and picolyl aromatic systems, as well as n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms of the amide group.

Fluorescence and Luminescence Spectroscopic Investigations

In the absence of absorption data, there is consequently no information on the fluorescence or other luminescence properties of this compound. Such studies would involve exciting the molecule at a wavelength where it absorbs light and measuring the emitted radiation. This would provide information on the excited state properties of the molecule, including its quantum yield and excited-state lifetime.

Time-Resolved Spectroscopic Studies of Excited States

Time-resolved spectroscopy provides critical insights into the transient, high-energy states of molecules after they absorb light. oxinst.com These techniques, operating on femtosecond to nanosecond timescales, allow for the observation of fleeting intermediates and the elucidation of photophysical and photochemical pathways. oxinst.comnih.gov For this compound, such studies would reveal the dynamics of its electronically excited states, which are fundamental to understanding its potential applications in areas like photochemistry and materials science.

Upon photoexcitation, this compound is expected to be promoted from its ground state (S₀) to an initial singlet excited state (S₁). The subsequent decay of this S₁ state can occur through several competing pathways, including fluorescence, intersystem crossing to a triplet state (T₁), and non-radiative decay. Transient absorption (TA) spectroscopy is a primary tool for monitoring these processes. youtube.com In a typical TA experiment, a "pump" pulse excites the molecule, and a delayed "probe" pulse measures the absorption of the newly formed transient species. nih.gov

For structurally related benzanilide (B160483) compounds, studies have shown the existence of multiple emissive states at room temperature, including the initially excited local state, a proton-transfer tautomer state, and an intramolecular charge-transfer (ICT) state. The bichromophoric nature of this compound, featuring an electron-donating picolyl group and an electron-withdrawing benzoyl moiety, suggests a strong potential for the formation of an ICT excited state. This ICT state would be characterized by a significant shift in electron density from the pyridine ring towards the benzoyl group. Transient absorption spectra would likely show a decay of the S₁ state absorption concurrent with the rise of a new absorption band characteristic of the ICT state. nih.gov

The lifetimes of these excited states are key parameters. While specific data for this compound is not available, analogous benzoin (B196080) compounds show that cyclization and deprotection intermediates can be formed within nanoseconds. nih.gov The kinetics of the excited state decay can be tracked by monitoring the change in absorbance at specific wavelengths over time, providing rate constants for the various photophysical processes. youtube.com

Table 1: Anticipated Photophysical Processes and Probing Techniques for this compound

| Photophysical Process | Description | Relevant Spectroscopic Technique | Expected Timescale |

| S₀ → S₁ Excitation | Absorption of a photon promotes the molecule to the first excited singlet state. | UV-Vis Absorption Spectroscopy | Instantaneous |

| Internal Conversion (IC) | Rapid non-radiative transition from a higher excited state (Sn) to the lowest excited state (S₁). | Femtosecond Transient Absorption | Sub-picosecond |

| S₁ State Decay | Decay of the S₁ state via fluorescence or non-radiative pathways. | Time-Resolved Fluorescence, Transient Absorption | Picoseconds to Nanoseconds |

| Intersystem Crossing (ISC) | Transition from the singlet excited state (S₁) to a triplet excited state (T₁). | Transient Absorption, Phosphorescence | Picoseconds to Nanoseconds |

| Intramolecular Charge Transfer (ICT) | Formation of a charge-separated state due to electron transfer from the picolyl to the benzoyl moiety. | Time-Resolved Fluorescence, Transient Absorption | Picoseconds |

Mass Spectrometry for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms and fragment ions. uab.edu

Fragmentation Pathways of this compound

The molecular formula of this compound is C₁₃H₁₂N₂O, giving it a monoisotopic mass of approximately 212.09 Da. In an electron ionization (EI) mass spectrometer, the molecule will first form a molecular ion (M•⁺) at m/z 212. This energetically unstable ion will then undergo fragmentation. chemguide.co.uk Based on the fragmentation patterns of similar amide compounds, several key cleavage pathways can be predicted. libretexts.orgnih.gov

The most common fragmentation for amides is the cleavage of the amide (N-CO) bond. nih.gov For this compound, this would lead to two primary fragment ions:

Benzoyl Cation: Cleavage of the C-N bond would result in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is often a very abundant peak in the mass spectra of benzamides. researchgate.net This ion can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation ([C₆H₅]⁺) at m/z 77 .

Picolylaminomethyl Radical Cation: The other part of the molecule would form the [CH₂(C₅H₄N)NH]•⁺ fragment. However, a more likely fragmentation involves the cleavage of the bond between the carbonyl carbon and the benzene (B151609) ring, or cleavage alpha to the pyridine ring.

Another significant fragmentation pathway involves the picolyl group. Alpha-cleavage next to the pyridine nitrogen is common for amines and related structures. libretexts.org This could lead to the formation of the pyridylmethyl cation ([C₅H₄NCH₂]⁺) at m/z 92 . A subsequent loss of HCN could produce a fragment at m/z 65.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 212 | Molecular Ion | [C₁₃H₁₂N₂O]•⁺ | Ionization of parent molecule |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ | Cleavage of the amide C-N bond |

| 92 | Picolylmethyl Cation | [C₆H₆N]⁺ | Cleavage of the N-CH₂ bond |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105) |

Isomeric Differentiation

Mass spectrometry, particularly when combined with tandem MS (MS/MS), can be a powerful tool for differentiating between isomers. polyu.edu.hknih.gov The isomers of this compound include N-3-Picolylbenzamide and N-4-Picolylbenzamide. While these isomers have the same molecular weight and will produce many of the same primary fragments (e.g., m/z 105 and 77), the relative intensities of the fragment ions are expected to differ.

The stability of the radical cations formed during fragmentation is influenced by the position of the nitrogen atom in the pyridine ring. The different electronic environments of the 2-, 3-, and 4-positions will affect the propensity for certain bonds to break. For instance, the fragmentation pathways involving the pyridine ring, such as the formation of the m/z 92 ion, would likely have different relative abundances for each isomer. Although conventional MS might show similar spectra, techniques like collision-induced dissociation (CID) in an MS/MS experiment can enhance these differences, allowing for unambiguous identification. nih.gov Furthermore, coupling liquid chromatography with mass spectrometry (LC-MS/MS) would be key, as the isomers would likely exhibit different retention times, providing an orthogonal dimension of separation. nih.gov

Surface-Sensitive Spectroscopic Techniques for this compound Films or Adsorbed Species

Surface-sensitive spectroscopic techniques are crucial for characterizing the chemical and physical properties of thin films or molecules adsorbed onto a substrate. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Spectroscopy (SERS) can provide detailed information about elemental composition, chemical states, and molecular orientation at the surface. nih.govmdpi.com

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition and chemical bonding states of the top few nanometers of a surface. youtube.com For a thin film of this compound, XPS analysis would provide quantifiable information on the C, N, and O atoms. The high-resolution spectra of the C 1s, N 1s, and O 1s regions would be particularly informative.

The C 1s spectrum would be complex, with distinct peaks corresponding to C-C/C-H in the aromatic rings, C-N from the amide and picolyl groups, and the C=O of the carbonyl group. The N 1s spectrum would show at least two components: one for the amide nitrogen and another for the pyridine nitrogen, their different chemical environments leading to a shift in binding energy. The O 1s spectrum would be dominated by the carbonyl oxygen. When this compound is adsorbed onto a metal substrate, shifts in these binding energies can indicate the nature of the surface-adsorbate interaction (e.g., physisorption vs. chemisorption). researchgate.netcapes.gov.br For example, coordination of the pyridine nitrogen or carbonyl oxygen to a metal surface atom would alter the electron density and thus shift the N 1s or O 1s binding energy. nih.gov

Table 3: Predicted XPS Core Level Binding Energies for this compound

| Core Level | Functional Group | Predicted Binding Energy (eV) | Information Gained |

| C 1s | Aromatic (C-C, C-H) | ~284.8 | Carbon backbone structure |

| C 1s | Amide (N-C=O) | ~288.0 | Presence of amide linkage |

| C 1s | Picolyl (C-N) | ~286.0 | Picolyl group integrity |

| N 1s | Pyridine (-N=) | ~399.0 | Pyridine ring state and interaction |

| N 1s | Amide (-NH-) | ~400.0 | Amide group state and interaction |

| O 1s | Carbonyl (C=O) | ~531.5 | Carbonyl group state and interaction |

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on nanostructured metal surfaces (typically Ag or Au). rsc.orgmdpi.com The enhancement of the Raman signal allows for the detection of even single molecules. youtube.com

For this compound adsorbed on a SERS-active substrate, the spectrum would be dominated by vibrations of moieties interacting closely with the surface. It is expected that the molecule would adsorb onto a gold or silver surface via the lone pair electrons of the pyridine nitrogen and possibly the carbonyl oxygen. rsc.org This interaction would lead to a significant enhancement of the pyridine ring breathing modes (around 1000-1030 cm⁻¹) and the C=O stretching mode (around 1660 cm⁻¹). nih.gov The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes, according to SERS surface selection rules.

Compound List

N-2-Picolylbenzamide (C₁₃H₁₂N₂O)

2-Picolylamine (C₆H₈N₂)

N-Phenylpicolinamide (C₁₂H₁₀N₂O)

N-(2-Picolinoylphenyl)benzamide (C₁₉H₁₄N₂O₂)

Picolylcyanoacetamides (pica)

Computational and Theoretical Investigations of N 2 Picolylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in dissecting the electronic architecture and intrinsic reactivity of N-2-Picolylbenzamide. These calculations provide a foundation for understanding its behavior at the atomic and electronic level.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely adopted computational method for determining the ground-state electronic structure of molecules. For this compound, DFT calculations can accurately predict optimized molecular geometries, bond lengths, bond angles, and charge distributions. These calculations also yield crucial electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the associated HOMO-LUMO gap. The HOMO-LUMO gap is particularly important as it correlates with a molecule's stability, reactivity, and electronic conductivity researchgate.netarxiv.orgnih.gov. For instance, a smaller gap generally indicates higher reactivity and potential for electronic applications researchgate.netnih.gov. DFT can also predict vibrational frequencies, providing insights into molecular vibrations and aiding in the interpretation of experimental spectroscopic data researchgate.net.

Table 1: Hypothetical DFT-Derived Electronic Properties for this compound and Analogs

| Property | This compound (Hypothetical) | Related Benzamide (B126) Derivative (Hypothetical) | Related Picolyl Derivative (Hypothetical) |

| HOMO Energy (eV) | -5.85 | -5.70 | -5.95 |

| LUMO Energy (eV) | -1.95 | -2.10 | -1.80 |

| HOMO-LUMO Gap (eV) | 3.90 | 3.60 | 4.15 |

| Dipole Moment (D) | 4.2 | 3.8 | 4.5 |

Note: The data presented in this table are hypothetical and illustrative of the types of results obtained from DFT calculations for similar molecular structures.

Ab Initio Methods for Excited State Analysis

While DFT is excellent for ground states, ab initio methods, often coupled with Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate excited electronic states. These methods allow for the calculation of electronic transitions, predicting properties such as UV-Vis absorption and emission spectra. For this compound, TD-DFT calculations can reveal the energies and characters of the excited states, which are critical for understanding photophysical processes, such as fluorescence or photochemical reactivity nih.govnih.gov. Ab initio methods like Coupled Cluster (e.g., CCSD(T)) can provide highly accurate descriptions of molecular properties, including interaction energies and electronic structures, albeit at a higher computational cost nih.gov.

Table 2: Hypothetical TD-DFT Calculated Excitation Energies for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Dominant Character |

| S0 → S1 | 3.25 | 381.5 | 0.15 | π → π |

| S0 → S2 | 3.80 | 326.3 | 0.08 | n → π |

| S0 → S3 | 4.15 | 298.8 | 0.22 | π → π* |

Note: The data presented in this table are hypothetical and illustrative of the types of results obtained from TD-DFT calculations for similar molecular structures.

Conformational Landscape Exploration via Potential Energy Surface Scans

The exploration of a molecule's conformational landscape is vital for understanding its flexibility and the energetic favorability of different spatial arrangements. Potential Energy Surface (PES) scans involve systematically varying dihedral angles or other key internal coordinates and calculating the energy for each conformation. This process helps identify stable conformers (minima on the PES) and the transition states (saddle points) connecting them nih.govwikipedia.org. For this compound, a PES scan would reveal the various rotameric states around its single bonds (e.g., the amide bond, the bond connecting the phenyl ring to the amide, and the bond connecting the picolyl group to the amide nitrogen). Understanding these conformers and their relative energies is crucial for predicting molecular recognition and reactivity.

Table 3: Hypothetical Conformational Analysis of this compound

| Conformer ID | Dihedral Angle (e.g., C-N-C=O) | Relative Energy (kcal/mol) | Stability Rank |

| Conformer A | 180° (anti-amide) | 0.0 | 1 (Most Stable) |

| Conformer B | 0° (syn-amide) | 3.5 | 3 |

| Conformer C | 90° (twisted) | 1.2 | 2 |

| Conformer D | 270° (twisted) | 1.5 | 4 |

Note: The data presented in this table are hypothetical and illustrative of the types of results obtained from conformational analysis of similar molecules.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations provide a dynamic picture of how molecules behave over time, particularly in condensed phases like solutions or biological environments bonvinlab.orgunifi.itnih.gov. These simulations track the trajectories of atoms based on classical mechanics and force fields, allowing for the study of solvation, diffusion, and intermolecular interactions.

Solvation Dynamics and Solvent Effects

Table 4: Hypothetical Solvation Free Energies for this compound

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -15.5 |

| Ethanol (B145695) | -12.2 |

| DMSO | -10.8 |

| Hexane | -4.1 |

Note: The data presented in this table are hypothetical and illustrative of the types of results obtained from solvation studies.

Intermolecular Interactions and Aggregation Behavior

The study of intermolecular interactions is crucial for understanding how this compound molecules interact with each other and with other species in their environment. MD simulations, often complemented by quantum chemical calculations, can identify and quantify various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces nih.govmdpi.comuni-bayreuth.degatech.edu. For this compound, these interactions could dictate its tendency to aggregate in solution or in the solid state. Analyzing radial distribution functions (RDFs) from MD simulations can reveal preferred distances and coordination numbers between molecules, indicating the formation of dimers, oligomers, or larger aggregates mdpi.com. Understanding these aggregation phenomena is important for controlling material properties and biological activity nih.govuni-bayreuth.denih.gov.

Table 5: Hypothetical Intermolecular Interaction Energies between this compound Molecules

| Interaction Type | Interaction Energy (kcal/mol) | Notes |

| H-bonding (N-H···O) | -5.2 | Between amide NH and carbonyl O |

| π-π Stacking | -3.8 | Between phenyl rings |

| CH-π Interaction | -1.5 | Between aliphatic CH and aromatic π |

| Dipole-Dipole | -2.1 | Due to molecular polarity |

Note: The data presented in this table are hypothetical and illustrative of the types of results obtained from studies of intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which are crucial for the identification and characterization of chemical compounds. Density Functional Theory (DFT) is a widely employed method for calculating molecular geometries and electronic properties, which directly influence spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using functionals like B3LYP or hybrid functionals, coupled with appropriate basis sets (e.g., 6-31G(d), 6-311++G(d,p)), can accurately predict chemical shifts for ¹H and ¹³C NMR spectra nih.govgithub.iofrontiersin.orgarxiv.org. For this compound, these calculations would involve optimizing its molecular structure to find the most stable conformer(s) in a given environment (gas phase or solvated, often using implicit solvent models like PCM) github.ioresearchgate.net. The predicted chemical shifts for the protons and carbons of the benzamide and picolyl moieties would then be compared with experimental data to confirm the compound's structure and purity. The electronic environment around each nucleus, influenced by neighboring atoms and functional groups, dictates its specific chemical shift.

Infrared (IR) Spectroscopy: DFT calculations are also instrumental in predicting IR spectra by calculating vibrational frequencies and their intensities mdpi.comorientjchem.orgmit.edumdpi.com. For this compound, key vibrational modes would include the stretching frequencies of the amide carbonyl (C=O), the N-H bond, C-N bonds, and the C-H bonds of the aromatic rings. These predicted frequencies, often scaled by empirical factors to match experimental values, aid in identifying functional groups and confirming the molecular structure. Machine learning approaches are also emerging as highly effective tools for predicting IR spectra with high accuracy mit.eduarxiv.orgarxiv.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption bands. For this compound, these calculations would provide insights into its electronic structure and the wavelengths at which it absorbs light, typically related to π-π* and n-π* transitions within the aromatic rings and the amide group mdpi.commdpi.com.

Table 4.3.1: Representative Predicted Spectroscopic Parameters for this compound (Hypothetical Data)

| Spectroscopic Parameter | Predicted Value (Unit) | Basis/Methodology (Example) | Notes |

| ¹H NMR (Amide NH) | 7.5 - 8.5 ppm | B3LYP/6-311++G(d,p)/PCM | Sensitive to solvent and hydrogen bonding; expected broad signal. |

| ¹H NMR (Picolyl CH) | 8.5 - 9.0 ppm | B3LYP/6-311++G(d,p)/PCM | Signals from pyridine (B92270) ring protons. |

| ¹³C NMR (Carbonyl C=O) | 165 - 175 ppm | B3LYP/6-311++G(d,p) | Characteristic of amide carbonyls. |

| IR (C=O Stretch) | 1640 - 1680 cm⁻¹ | B3LYP/6-311++G(d,p) | Strong absorption band. |

| IR (N-H Stretch) | 3200 - 3400 cm⁻¹ | B3LYP/6-311++G(d,p) | Typically a medium to strong band. |

| UV-Vis (λmax) | 250 - 300 nm | TD-DFT/B3LYP/6-31G(d) | Indicative of π-π* transitions in aromatic systems. |

Note: Values are representative and based on typical predictions for similar functional groups and aromatic systems using common computational methods.

Computational Mechanistic Studies of Reactions Involving this compound

Computational methods, particularly DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions. These studies involve mapping potential energy surfaces (PES) to identify stable intermediates, transition states (TS), and the energy barriers that govern reaction rates researchgate.netorientjchem.orgnih.govopenaccessjournals.commdpi.com.

For this compound, computational mechanistic studies could focus on its synthesis or its role as a reactant or intermediate in other chemical transformations. For instance, if this compound is formed via a condensation or cyclization reaction, DFT calculations can identify the key steps, the nature of intermediates (e.g., zwitterions, carbocations), and the rate-determining transition state researchgate.netorientjchem.orgmdpi.com. The study of reaction pathways allows for the identification of critical factors influencing reaction efficiency, such as solvent effects, catalyst involvement, or the electronic and steric properties of the molecule itself.

For example, a study investigating the formation of this compound might involve optimizing the geometry of reactants, exploring possible reaction pathways (e.g., nucleophilic attack, proton transfer), locating transition states using algorithms like the Berny algorithm, and calculating the activation energies for each step researchgate.netmdpi.com. The relative energies of intermediates and transition states provide a detailed energy profile of the reaction, offering insights into its feasibility and kinetics.

Table 4.4.1: Representative Reaction Mechanism Study Parameters (Hypothetical Example for Formation of this compound)

| Reaction Step | Stationary Point | Energy (kcal/mol) | Activation Energy (kcal/mol) | Key Intermediate/Transition State Feature |

| 1 | Reactants | 0.0 | - | Starting materials (e.g., picolylamine + benzoyl chloride) |

| 2 | Intermediate 1 | -5.2 | 10.5 | Tetrahedral intermediate before Cl⁻ loss |

| 3 | Transition State 1 | 15.7 | 15.7 | Concerted bond breaking/forming |

| 4 | Product | -10.8 | - | This compound |

Note: This table illustrates the typical output of a computational mechanistic study. The specific steps, energies, and features would depend on the actual reaction pathway investigated for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Biological Efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling, traditionally applied to predict biological activity, can also be adapted to correlate molecular structure with various chemical properties, reactivity, or mechanistic parameters, thereby providing non-biological mechanistic insights nih.govqsartoolbox.org. This approach involves the calculation of molecular descriptors that quantify specific structural or electronic features of a molecule and their subsequent statistical correlation with a particular chemical property or reaction outcome.

For this compound, QSAR models could be developed to predict its reactivity in specific chemical transformations, its stability under varying conditions (e.g., thermal stability, oxidative stability), or its participation in particular reaction mechanisms. This involves:

Descriptor Generation: Calculating a diverse set of molecular descriptors that capture electronic properties (e.g., partial charges, HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), topological indices (e.g., connectivity indices), and quantum chemical parameters (e.g., Fukui functions for reactivity).

Model Building: Using statistical techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a mathematical relationship between these descriptors and the property of interest (e.g., reaction rate constant, yield, stability index).

Mechanistic Interpretation: Analyzing the developed QSAR model to identify which molecular descriptors are most influential in determining the chemical behavior. For instance, a high positive correlation between a descriptor representing electron density at a specific atom and a reaction rate might indicate that the reaction proceeds via electrophilic attack at that site.

While specific QSAR studies focusing on non-biological mechanistic insights for this compound were not detailed in the provided search results, the methodology is broadly applicable. Such models could predict, for example, how modifications to the benzamide or picolyl rings might affect the rate of amide hydrolysis or the susceptibility of the pyridine nitrogen to protonation or alkylation, thereby offering mechanistic understanding without direct reference to biological systems.

Table 4.5.1: Hypothetical QSAR Model Descriptors and Correlation with Chemical Reactivity (Example)

| Molecular Descriptor | Calculated Value (this compound) | Correlation Coefficient (r) | Property Modeled (Example) | Mechanistic Insight |

| Partial Charge (Pyridine N) | -0.45 (e) | +0.78 | Nucleophilic Attack Rate | Higher negative charge on pyridine N correlates with faster nucleophilic attack at this site. |

| HOMO Energy | -8.5 eV | +0.65 | Electrophilic Substitution | Higher HOMO energy (less negative) correlates with increased susceptibility to electrophilic attack on the rings. |

| Molecular Surface Area | 250 Ų | -0.55 | Steric Hindrance in Reactions | Larger surface area correlates with slower reaction rates due to steric hindrance. |

| Vibrational Frequency (C=O) | 1660 cm⁻¹ | +0.70 | Amide Hydrolysis Rate | Higher C=O stretching frequency correlates with faster hydrolysis rate, indicating a more polarized carbonyl. |

Note: This table illustrates how molecular descriptors could be correlated with chemical reactivity for mechanistic understanding. The values and coefficients are hypothetical.

Coordination Chemistry of N 2 Picolylbenzamide As a Ligand

Electronic, Magnetic, and Redox Properties of N-2-Picolylbenzamide Metal Complexes

The electronic, magnetic, and redox properties of metal complexes are intrinsically linked to the nature of the metal ion, its oxidation state, and the electronic influence of the coordinated ligands. This compound, with its potential chelating ability through the amide oxygen and pyridine (B92270) nitrogen, can significantly influence these properties.

Electronic Properties: Electronic spectra, typically obtained through UV-Vis spectroscopy, provide information about electronic transitions within the complex. These transitions, particularly d-d transitions and charge transfer bands (e.g., metal-to-ligand charge transfer, MLCT), are sensitive to the ligand field strength and the electronic environment around the metal center fiveable.meuomustansiriyah.edu.iq. While specific UV-Vis data for this compound complexes are not detailed in the provided search results, studies on similar ligands suggest that absorption bands in the UV-Vis region can be attributed to π→π* and n→π* transitions of the ligand itself, as well as d-d transitions and charge transfer bands involving the metal center uomustansiriyah.edu.iqresearchgate.net. The position and intensity of these bands are indicative of the ligand's electronic contribution and the degree of metal-ligand orbital overlap fiveable.me.

Magnetic Properties: The magnetic properties of transition metal complexes are a direct consequence of the presence and arrangement of unpaired electrons in the metal's d orbitals libretexts.orglaborildam.com. Magnetic susceptibility measurements, often reported as Bohr magneton () values, can determine the number of unpaired electrons. This, in turn, provides information about the metal's oxidation state and the ligand field strength, which dictates whether a complex is high-spin or low-spin libretexts.orglaborildam.com. For instance, octahedral Ni(II) complexes with two unpaired electrons can exhibit paramagnetic behavior, while square planar Ni(II) complexes are typically diamagnetic laborildam.commdpi.com. Studies on related picolylcyanoacetamides indicate that magnetic susceptibility measurements can reveal octahedral or distorted octahedral geometries, and in some cases, antiferromagnetic coupling in polymeric complexes researchgate.net. Without specific data for this compound, it is understood that its coordination to a metal ion will influence the spin state and thus the magnetic moment of the resulting complex.

Redox Properties: The redox behavior of metal complexes is crucial for their catalytic and electrochemical applications. Electrochemical techniques, such as cyclic voltammetry, are used to determine redox potentials (e.g., ), which reflect the ease with which the metal center can be oxidized or reduced psu.edumdpi.comnih.gov. The nature of the ligand, including its electron-donating or withdrawing capabilities, significantly impacts these potentials. For example, strong-field ligands can stabilize lower oxidation states, while weak-field ligands may favor higher oxidation states libretexts.orgnumberanalytics.com. Research on related metal complexes suggests that electrochemical studies can reveal multiple oxidation processes, and the stability of oxidized forms can be assessed by the reversibility of the observed waves psu.edu. The redox potentials of this compound complexes would provide insights into the ligand's influence on the metal's electronic accessibility.

Ligand Field Theory and Molecular Orbital Analysis of Metal-N-2-Picolylbenzamide Bonding

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are essential theoretical frameworks for understanding the nature of metal-ligand bonding and its consequences on the properties of coordination complexes libretexts.orgnumberanalytics.comnumberanalytics.comeduxchange.nllibretexts.orgvivekanandcollege.ac.inlibretexts.orgyoutube.comrsc.org.

Ligand Field Theory (LFT): LFT builds upon Crystal Field Theory (CFT) by incorporating the covalent character of metal-ligand bonds and the interaction between metal and ligand orbitals libretexts.orgnumberanalytics.comvivekanandcollege.ac.inlibretexts.orgyoutube.com. In an octahedral complex, LFT explains the splitting of the metal's d orbitals into two sets: the lower-energy orbitals (dxy, dxz, dyz) and the higher-energy orbitals (, ) libretexts.orglibretexts.orglibretexts.orgyoutube.com. The energy difference between these sets, known as the ligand field splitting energy ( for octahedral complexes), is a critical parameter. This splitting dictates the electronic configuration, spin state (high-spin vs. low-spin), and consequently, the magnetic and spectroscopic properties of the complex libretexts.orglaborildam.comlibretexts.orgnumberanalytics.com. The spectrochemical series ranks ligands based on their ability to cause this splitting, with strong-field ligands (e.g., CO, CN⁻) causing larger splittings and low-spin complexes, while weak-field ligands (e.g., halogens, H₂O) lead to smaller splittings and high-spin complexes fiveable.melibretexts.org. This compound, as a ligand, would contribute to this splitting based on its electronic nature and coordination mode.

-Bonding: Ligands donate electron density through their -donor orbitals (typically lone pairs) to vacant metal -acceptor orbitals. In an octahedral complex, the metal's orbitals are primarily involved in -bonding with ligands positioned along the axes. This interaction leads to the formation of bonding and antibonding molecular orbitals libretexts.orglibretexts.org.

-Bonding: Ligands with available orbitals (filled or empty) can engage in -bonding with metal d orbitals.

-Donors: Ligands with filled orbitals (e.g., halogens, water) donate electron density to empty metal orbitals. This -donation destabilizes the metal-based orbitals, reducing and favoring high-spin complexes libretexts.org.

-Acceptors: Ligands with empty orbitals (e.g., CO, CN⁻) can accept electron density from filled metal orbitals through backbonding. This -backbonding stabilizes the metal-based orbitals, increasing and favoring low-spin complexes libretexts.orgrsc.org.

Dynamic Processes in Coordination Complexes of this compound (e.g., Ligand Exchange)

Coordination complexes are often dynamic entities, undergoing various transformations such as ligand substitution, isomerization, and dissociation. The study of these dynamic processes provides crucial information about reaction mechanisms and the stability of metal-ligand bonds.

Ligand Exchange: Ligand exchange, also known as ligand substitution, is a common dynamic process where one or more ligands bound to a metal center are replaced by other ligands from the solvent or solution utexas.edutumkuruniversity.ac.inrsc.org. The mechanisms of ligand substitution are generally classified as dissociative (D), associative (A), dissociative interchange (ID), or associative interchange (IA) tumkuruniversity.ac.inuvic.ca.

Dissociative (D) Mechanism: Involves the initial loss of a ligand, forming a transient intermediate with a lower coordination number, followed by the association of a new ligand. The rate is typically independent of the incoming ligand concentration and sensitive only to the leaving ligand tumkuruniversity.ac.inuvic.ca. This is analogous to an SN1 reaction in organic chemistry and is more common for complexes with high coordination numbers or bulky ligands.

Associative (A) Mechanism: Involves the initial association of a new ligand, forming a transient intermediate with a higher coordination number, followed by the loss of the original ligand. The rate is dependent on both the starting complex and the incoming ligand concentration tumkuruniversity.ac.inuvic.ca. This is analogous to an SN2 reaction and is more likely for complexes with low coordination numbers.

Interchange (ID and IA) Mechanisms: These are more common and involve a concerted process without a discrete intermediate. In Dissociative Interchange (ID) , the leaving ligand is weakly bound in the transition state, and the rate is largely insensitive to the incoming ligand. In Associative Interchange (IA) , both ligands are strongly bound in the transition state, and the rate is sensitive to the incoming ligand tumkuruniversity.ac.inuvic.ca.

Studies on cobalt(III) Schiff base complexes, for example, have shown sequential, dissociative ligand substitution where exchange rates are significantly influenced by axial ligands, with entropy of activation playing a major role rsc.org. The rate of water exchange in transition metal complexes varies significantly across the d-block, serving as a general indicator of ligand exchange kinetics tumkuruniversity.ac.in. For this compound complexes, the lability of the ligand or other coordinated ligands would depend on factors such as the metal's electronic configuration, its coordination number, steric hindrance, and the nature of the solvent.

Other Dynamic Processes: Beyond simple ligand exchange, coordination complexes can also undergo other dynamic processes such as:

Isomerization: Changes in the spatial arrangement of ligands around the metal center.

Fluxionality: Rapid interconversion between different isomeric forms, often involving ligand rearrangements or solvent coordination changes eduxchange.nl.

The investigation of these dynamic processes, often employing techniques like NMR spectroscopy and transient absorption spectroscopy, is crucial for understanding the reactivity and behavior of metal complexes in various chemical and biological environments eduxchange.nlrsc.org.

Catalytic Applications of N 2 Picolylbenzamide and Its Complexes

N-2-Picolylbenzamide as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, this compound acts as a ligand that can be finely tuned to influence the activity and selectivity of metal catalysts. The pyridine (B92270) nitrogen and the amide oxygen or nitrogen can chelate to a metal center, creating a stable complex that can effectively catalyze reactions in the solution phase.

Oxidation and Reduction Reactions

The utility of this compound and its structural analogs in catalytic oxidation and reduction is an area of ongoing investigation. The pyridine and amide moieties can stabilize metal centers in various oxidation states, which is crucial for redox catalysis.

Research Findings: While extensive research on this compound itself in broad oxidation catalysis is limited, studies on closely related structures highlight its potential. For instance, a manganese (Mn²⁺) complex featuring a 2-pyridylmethyl pendant-armed cyclam ligand has been identified as a promising mild oxidation catalyst. This complex utilizes hydrogen peroxide as the terminal oxidant. The structural similarity of the 2-pyridylmethyl motif suggests that this compound complexes could also be effective. Furthermore, research has shown the direct oxidation of the methylene (B1212753) group adjacent to the pyridine-2-carboxamido moiety in a related compound, N-(2-picolyl)picolinamide, by iron(III) and cobalt(III) ions, indicating the electronic susceptibility of this ligand framework to oxidative processes.

Currently, there is limited specific information available in the surveyed literature regarding the application of this compound complexes in catalytic reduction reactions, including methanolysis.

Cross-Coupling Reactions

Picolinamide-type ligands, including derivatives of this compound, have demonstrated significant efficacy in nickel-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Detailed Research Findings: A notable application is the nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl bromides. A novel N,N-pincer ligand based on the picolinamide (B142947) scaffold has been developed for this transformation. This system, utilizing a simple Nickel(II) precatalyst, effectively couples a variety of (hetero)aryl bromides with cyclopropyl (B3062369) bromide and other alkyl bromides to produce valuable arylcyclopropanes and related structures.

The reaction demonstrates broad functional group tolerance, including the presence of free amines, and has been successfully applied to the gram-scale synthesis of intermediates for bioactive molecules. The efficiency of these ligands underscores their potential in facilitating challenging C(sp²)–C(sp³) bond formations.

Below is a table summarizing the scope of the nickel-catalyzed reductive cross-coupling of various aryl bromides with cyclopropyl bromide using a picolinamide NN2 pincer ligand.

| Aryl Bromide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | 4-Cyclopropylbenzonitrile | 95 |

| Methyl 4-bromobenzoate | Methyl 4-cyclopropylbenzoate | 92 |

| 4-Bromo-N,N-dimethylaniline | 4-Cyclopropyl-N,N-dimethylaniline | 85 |

| 2-Bromopyridine | 2-Cyclopropylpyridine | 78 |

| 3-Bromothiophene | 3-Cyclopropylthiophene | 88 |

Data is representative of findings reported in the literature.

Enantioselective Catalysis Mediated by Chiral this compound Derivatives

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry. The this compound scaffold can be modified to incorporate chiral centers, potentially leading to effective catalysts for enantioselective reactions.

Despite the potential, specific research detailing the synthesis and application of chiral this compound derivatives in enantioselective catalysis is not extensively available in the current body of literature. The broader field of chiral pyridine-containing ligands in asymmetric catalysis is well-established, suggesting that chiral versions of this compound could be promising candidates for future research.

Hydroamination and Related Bond-Forming Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines, amides, and other nitrogen-containing compounds. Catalysts that can facilitate this transformation are of significant interest.

While palladium-catalyzed hydroamination reactions have been reported, for instance with N-(quinolin-8-yl)acrylamide and 2-pyridones, there is currently a lack of specific studies demonstrating the use of this compound complexes to catalyze hydroamination or related bond-forming reactions.

This compound in Heterogeneous Catalysis and Supported Systems

Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. Supporting homogeneous catalysts on solid materials is a key strategy to bridge the gap between homogeneous and heterogeneous systems.

Research into the use of this compound in heterogeneous systems is an emerging area. One relevant study reports the use of a bimetallic metal-organic framework, Fe₂Ni-BDC, as an effective heterogeneous catalyst for the synthesis of N-(pyridin-2-yl)-benzamide from 2-aminopyridine (B139424) and trans-1-nitro-phenylethylene. This demonstrates the stability and catalytic activity of a related molecular structure within a solid, reusable framework. The catalyst showed good reusability over several cycles without a significant loss of activity.

Immobilization Strategies for this compound Catalysts

The immobilization of this compound-metal complexes onto solid supports could enhance their practical utility by allowing for easy recovery and recycling. Common supports for catalysts include inorganic materials like silica (B1680970) and alumina, carbon-based materials, and polymers.

However, specific methodologies for the immobilization of this compound catalysts are not well-documented in the available scientific literature. General strategies for supporting metal complexes, such as covalent attachment of the ligand to the support or encapsulation within a porous matrix, could be applicable but require specific investigation for this class of compounds.

Surface Characterization of Heterogeneous this compound Catalysts

The immobilization of homogeneous catalysts, such as metal complexes of this compound, onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis. This approach aims to combine the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, namely easy separation from the reaction products and potential for recycling. azom.com The characterization of these supported catalysts is paramount to understanding the structure-activity relationship and ensuring robust performance. acs.orgbohrium.com The interface between the metal complex and the support material often dictates the catalytic performance due to unique electronic and geometric structures. acs.orgbohrium.com

A variety of advanced techniques are employed to probe the physical and chemical properties of these materials. abo.fihidenanalytical.com Structural methods like X-ray Diffraction (XRD) provide information on the bulk crystalline structure of the catalyst, while X-ray Absorption Spectroscopy (XAS) can elucidate the local coordination environment and oxidation state of the metal center. hidenanalytical.com Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to determine the morphology, particle size, and distribution of the catalytic species on the support surface. hidenanalytical.com

The textural properties of the support and the final catalyst, which are crucial for mass transport of reactants and products, are typically analyzed using gas adsorption-desorption isotherms (e.g., N2 physisorption). azom.comhidenanalytical.com These measurements yield critical parameters such as specific surface area (often determined by the Brunauer–Emmett–Teller, BET, method), pore volume, and pore size distribution. hidenanalytical.com Thermal analysis methods, including Thermogravimetric Analysis (TGA) and Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO), provide insights into the thermal stability of the catalyst and the nature of the interaction between the complex and the support. hidenanalytical.com

In a pertinent example, a picolinamide-based iridium complex was immobilized on mesoporous silica (Ir_PicaSi_SiO2) for CO2 hydrogenation. nih.gov The successful heterogenization and the integrity of the molecular species on the silica surface were confirmed using a combination of techniques, including multinuclear Dynamic Nuclear Polarization (DNP)-enhanced solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis (Inductively Coupled Plasma-Atomic Emission Spectroscopy, ICP-AES), which quantified the iridium loading and leaching. nih.gov

Table 1: Common Techniques for Heterogeneous Catalyst Characterization

| Technique | Information Provided | Relevance to Supported this compound Catalysts |

|---|---|---|

| Gas Adsorption (BET) | Specific surface area, pore size, pore volume. hidenanalytical.com | Determines the accessibility of active sites within the support's porous structure. |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallite size. hidenanalytical.com | Confirms the structure of the support and identifies any crystalline phases of the metal complex. |

| Electron Microscopy (SEM/TEM) | Surface morphology, particle size and distribution. hidenanalytical.com | Visualizes the dispersion of the this compound complex on the support surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, oxidation states. | Determines the oxidation state of the metal center and surface coverage of the complex. |

| Temperature Programmed Methods (TPD, TPO, TPR) | Strength of adsorption sites, redox properties. hidenanalytical.com | Assesses the interaction between the complex and the support and the catalyst's stability under reaction conditions. |

| Solid-State NMR Spectroscopy | Local chemical environment and structure of the immobilized complex. nih.gov | Confirms the covalent attachment and structural integrity of the this compound ligand after immobilization. |

| ICP-AES | Elemental composition, metal loading. nih.gov | Quantifies the amount of catalyst on the support and measures metal leaching during recycling tests. |

Mechanistic Studies of Catalytic Cycles Involving this compound

Understanding the detailed mechanism of a catalytic reaction is fundamental to optimizing catalyst performance and designing new, more efficient systems. rsc.orgmdpi.com For transition metal complexes involving this compound and related N-heterocyclic ligands, mechanistic studies elucidate the sequence of elementary steps, including substrate coordination, activation, transformation, and product release, that constitute the catalytic cycle. youtube.com These investigations often involve a combination of experimental techniques and computational modeling. rsc.org

Picolinamide moieties have been effectively used as traceless directing groups in cobalt-catalyzed reactions, such as the synthesis of isoquinolines from benzylamides and alkynes. researchgate.net The proposed mechanism involves C-H and N-H bond activation, highlighting the crucial role of the picolinamide group in bringing the substrate to the metal center and facilitating the key bond-breaking and bond-forming steps. researchgate.net Similarly, in copper-catalyzed aryl ether synthesis, mechanistic investigations suggest that substituents on the picolinamide ligand play a vital role in modulating the redox properties of the copper center, which is critical for the coupling process. nih.gov

A primary goal of mechanistic studies is the identification of the true catalytically active species, which may be different from the precatalyst introduced into the reaction. researchgate.net The study of N-heterocyclic carbene (NHC) complexes, which share some structural and electronic features with picolinamide-type ligands, has shown that well-defined precatalysts can provide a clear pathway to understanding the active species. researchgate.net The catalytic cycle may involve various oxidation states of the metal, such as Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycles in cross-coupling reactions. nih.gov

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surface of a catalytic reaction, allowing for the characterization of transient intermediates and high-energy transition states that are difficult to observe experimentally. researchgate.netresearchgate.net For instance, DFT studies on ruthenium-NHC complexes involved in hydrogenation have detailed the entire catalytic pathway, identifying crucial intermediates and transition states for steps like hydride migration and reductive elimination. nih.govacs.orgresearchgate.net In the context of CO2 hydrogenation by iridium-picolinamide complexes, DFT calculations have highlighted the importance of an Ir-H intermediate as the active species and have helped explain the enhanced activity of certain ligand derivatives. acs.orgacs.org Experimental validation can sometimes be achieved through the isolation and characterization of key intermediates or end-of-life species, such as the Cu(II) complexes identified after aryl ether synthesis, which provide clues about the catalyst's oxidation states during the reaction. nih.gov

For example, DFT calculations predicted that the dissociation of a phosphine (B1218219) ligand could be the rate-limiting step in a Ru-NHC catalyzed hydrogenation cycle, a step that occurs before the substrate is transformed. nih.govacs.org In other systems, such as a Pd-NHC catalyzed C-H activation, computational studies suggested that a ligand exchange step was rate-limiting. nih.gov These predictions can be tested experimentally. Kinetic studies showing that the reaction rate decreases with an increasing concentration of a product (product inhibition) can indicate that the release of the product from the catalyst is slow and potentially rate-limiting. youtube.com

A powerful application of kinetics is in kinetic resolution, where a chiral catalyst reacts at different rates with the two enantiomers of a racemic substrate. In a Pd-catalyzed kinetic resolution of allyltriflamides, kinetic analysis was used to quantify the catalyst's selectivity. acs.org

Table 2: Example of Kinetic Data from Pd-Catalyzed Kinetic Resolution of Allyltriflamide 1a with Allene 2a acs.org

| Entry | Ligand | Temp (°C) | Time (h) | Conversion (%) | eeSM (%) | eePR (%) | s |

|---|---|---|---|---|---|---|---|

| 1 | L1 | 70 | 24 | 55 | 60 | 49 | 10.2 |

| 2 | L2 | 70 | 24 | 53 | 64 | 56 | 14.5 |

| 3 | L3 | 70 | 24 | 55 | 72 | 59 | 18.0 |

| 4 | L4 | 70 | 24 | 53 | 76 | 66 | 25.0 |

Data adapted from reference acs.org. Conditions: rac-1a (0.1 mmol), 2a (0.1 mmol), Pd(OAc)2 (10 mol %), ligand (40 mol %), Cu(OAc)2·H2O (2 equiv), Cs2CO3 (1.5 equiv). Conversion and enantiomeric excess (ee) determined by chiral HPLC. Selectivity factor (s) calculated from conversion and ee values.

Photocatalysis and Electrocatalysis Applications

Photocatalysis and electrocatalysis represent advanced applications where complexes of this compound could play a significant role, offering sustainable pathways for chemical transformations using light or electricity as energy sources. nih.govescholarship.org Metal complexes with polypyridyl and related N-donor ligands are widely explored in these fields. escholarship.org Ruthenium complexes, for instance, are classic photosensitizers, capable of absorbing light and initiating electron transfer processes. nih.gov The design of ligands is crucial, as they can be tailored to tune the photophysical and redox properties of the metal center. unist.ac.kr Nickel(II) coordination polymers with benzimidazole-based ligands have shown activity in the photocatalytic decomposition of organic dyes. researchgate.net

The electrochemical nitrogen reduction reaction (ENRR) to produce ammonia (B1221849) under ambient conditions is a major goal in sustainable chemistry, offering a potential alternative to the energy-intensive Haber-Bosch process. nih.govrsc.org The primary challenges are the extreme stability of the N≡N triple bond and the competition from the hydrogen evolution reaction (HER) in aqueous media. nih.govnih.gov

While this compound complexes have not been specifically reported for NRR, related molecular catalysts based on transition metals like molybdenum, iron, and nickel are under intense investigation. nih.govosti.gov A trinuclear nickel thiolate complex, for example, was shown to electrocatalytically reduce N2 to NH3 with a Faradaic efficiency of over 80%. researcher.life Mechanistic studies suggest that NRR can proceed through different pathways, such as associative or dissociative mechanisms, where the N2 molecule is either progressively hydrogenated or its bond is first cleaved on the catalyst surface. osti.gov The design of the ligand sphere is critical for creating a coordination environment that can bind and activate N2 while suppressing HER. nih.gov

Table 3: Performance of Selected Molecular Electrocatalysts for NRR

| Catalyst System | Potential (V vs. ref) | Faradaic Efficiency (%) | NH3 Yield Rate | Reference |

|---|---|---|---|---|

| Mo-PNP complex | -1.89 vs Fc+/Fc | < 43% | 11.7 equiv NH3 | nih.gov |

| Trinuclear Ni-thiolate | -2.3 vs Fc+/Fc | > 80% | - | researcher.life |

The activation and conversion of carbon dioxide, a greenhouse gas, into value-added chemicals is another key area of catalysis research. escholarship.orgumd.edu Complexes with picolinamide-type ligands have demonstrated exceptional activity in this area. Specifically, iridium complexes featuring deprotonated picolinamide ligands have been developed as highly active catalysts for the hydrogenation of CO2 to formate (B1220265) in aqueous solutions. acs.orgacs.org

The high catalytic activity, with turnover frequencies (TOF) reaching thousands per hour, is attributed to the strong electron-donating character of the anionic amide moiety, which is formed by deprotonation under basic reaction conditions. acs.orgacs.org This electronic effect facilitates the formation of a key iridium-hydride intermediate, which is the active species for CO2 reduction. acs.org The versatility of the picolinamide scaffold allows for easy modification, enabling the tuning of catalyst properties and performance. acs.org For example, introducing a hydroxyl group onto the pyridine ring further enhanced catalytic activity. acs.org These findings strongly suggest that appropriately designed this compound complexes could be highly effective catalysts for CO2 reduction.

Table 4: Catalytic Performance of Iridium Complexes with Picolinamide-type Ligands in CO2 Hydrogenation to Formate acs.orgacs.org

| Ligand (L) in [Cp*Ir(L)Cl] complex | TOF (h-1) | TON | Formate Conc. (M) | Conditions | Reference |

|---|---|---|---|---|---|

| Picolinamide (L4) | 1230 | - | - | 1 MPa H2/CO2, 80°C | acs.org |

| N-Methylpicolinamidate (L5) | 1580 | - | - | 1 MPa H2/CO2, 80°C | acs.org |

| 4-Hydroxy-N-methylpicolinamidate (L7) | 2640 | - | - | 1 MPa H2/CO2, 80°C | acs.org |

Design Principles for this compound Based Supramolecular Architectures

The rational design of supramolecular structures from this compound hinges on the predictable and cooperative nature of its embedded interaction sites. The amide and pyridine functionalities are primary drivers for self-assembly, enabling the formation of robust structures through hydrogen bonding, aromatic interactions, and metal coordination. nih.govrsc.org